

A Theoretical and Computational Deep Dive into Methyl 3-amino-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-amino-2-hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxybenzoate is a small organic molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and computational characterization. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document presents a hypothetical study based on established computational methodologies applied to structurally similar compounds. This includes a detailed analysis of its molecular geometry, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, a plausible experimental protocol for its synthesis is outlined, adapted from established methods for related compounds. This guide serves as a foundational resource for researchers interested in the further investigation and application of **Methyl 3-amino-2-hydroxybenzoate**.

Introduction

Methyl 3-amino-2-hydroxybenzoate is an aromatic compound containing amino, hydroxyl, and methyl ester functional groups. These functionalities impart a range of chemical properties that make it an interesting candidate for drug design and as a building block in organic synthesis. Computational chemistry provides a powerful toolkit for predicting the physicochemical properties of such molecules, offering insights into their structure, stability,

and reactivity. This guide details a hypothetical, yet methodologically sound, computational investigation of **Methyl 3-amino-2-hydroxybenzoate**.

Computational Methodology

The theoretical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometric Optimization and Vibrational Frequencies

The molecular geometry of **Methyl 3-amino-2-hydroxybenzoate** would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for calculating the geometric parameters (bond lengths and angles) of organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized geometry. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for **Methyl 3-amino-2-hydroxybenzoate** based on the proposed DFT calculations.

Structural Parameters

Disclaimer: The following data are hypothetical and based on typical bond lengths and angles for similar organic molecules. Actual values would be obtained from the proposed DFT calculations.

Parameter	Predicted Value
Bond Lengths (Å)	
C-C (aromatic)	1.39 - 1.41
C-O (ester)	1.36
C=O (ester)	1.21
C-O (hydroxyl)	1.35
C-N (amino)	1.38
O-H (hydroxyl)	0.97
N-H (amino)	1.01
**Bond Angles (°) **	
C-C-C (aromatic)	119 - 121
O-C=O (ester)	124
C-O-C (ester)	116
C-C-O (hydroxyl)	119
C-C-N (amino)	120

Vibrational Frequencies

Disclaimer: The following assignments are based on characteristic vibrational modes of functional groups present in the molecule. Precise frequencies would be determined from the proposed computational study.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	~3400
N-H stretch (amino)	~3300, ~3200
C-H stretch (aromatic)	~3100
C-H stretch (methyl)	~2950
C=O stretch (ester)	~1700
C-C stretch (aromatic)	~1600, ~1480
C-O stretch (ester)	~1250
C-N stretch (amino)	~1300

Electronic Properties

Disclaimer: These values are estimations based on similar aromatic compounds and would be refined by the proposed DFT calculations.

Property	Predicted Value
HOMO Energy	-5.5 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Gap	4.3 eV

Experimental Protocols

Synthesis of Methyl 3-amino-2-hydroxybenzoate

This proposed synthesis is adapted from established methods for structurally related aminobenzoates.

Reaction: Reduction of Methyl 2-hydroxy-3-nitrobenzoate.

Materials:

- Methyl 2-hydroxy-3-nitrobenzoate
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol
- Water
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)

Procedure:

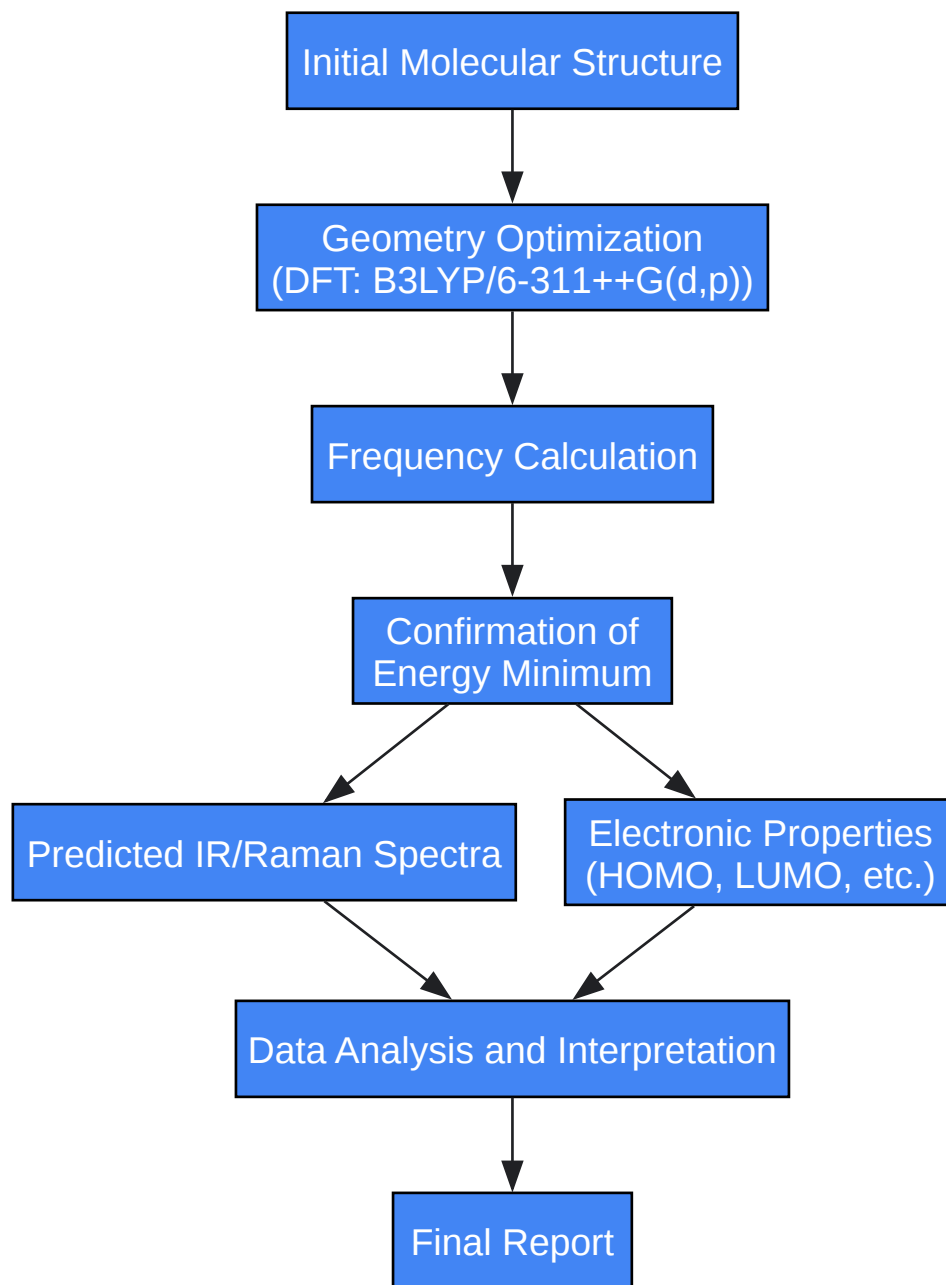
- A mixture of Methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) and iron powder (3 equivalents) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask.
- A catalytic amount of ammonium chloride is added to the mixture.
- The reaction mixture is heated to reflux for 3-4 hours and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.
- The filtrate is concentrated under reduced pressure to remove ethanol.
- The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford pure **Methyl 3-amino-2-hydroxybenzoate**.

Visualizations

Molecular Structure

Caption: 2D representation of **Methyl 3-amino-2-hydroxybenzoate**.

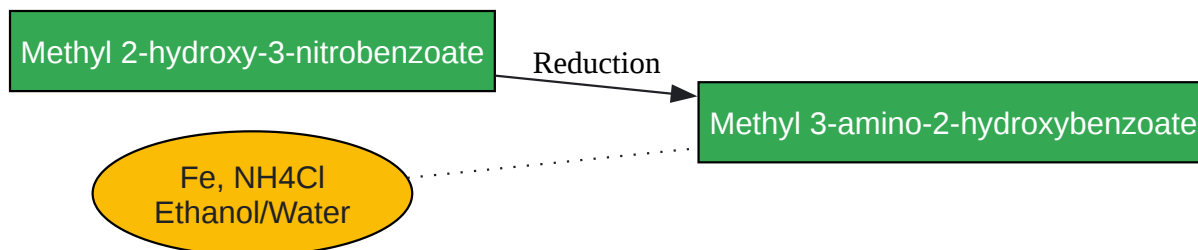
Computational Workflow



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Caption: A typical workflow for the computational study of a molecule.

Synthetic Pathway



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Caption: Proposed synthetic route to **Methyl 3-amino-2-hydroxybenzoate**.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, theoretical and computational study of **Methyl 3-amino-2-hydroxybenzoate**. By leveraging established computational methodologies and synthetic routes from analogous compounds, we have provided a detailed prediction of its structural, vibrational, and electronic properties. The data and protocols presented herein offer a solid foundation for future experimental and computational research on this promising molecule, paving the way for its potential applications in various scientific fields. It is our hope that this guide will stimulate further investigation into the properties and applications of **Methyl 3-amino-2-hydroxybenzoate**.

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